A Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetonitrile Hydrochloride (CAS: 153566-98-4)
A Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)acetonitrile Hydrochloride (CAS: 153566-98-4)
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 2-(Piperidin-4-yl)acetonitrile hydrochloride is a key heterocyclic intermediate, serving as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The cyano group offers a reactive handle for a variety of chemical transformations, while the piperidine ring provides a foundational element for engaging with biological targets.
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(Piperidin-4-yl)acetonitrile hydrochloride. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates critical data and outlines field-proven analytical methodologies to ensure the identity, purity, and proper handling of this important compound. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide actionable insights for laboratory applications.
Chemical Identity and Structure
The fundamental characteristics of 2-(Piperidin-4-yl)acetonitrile hydrochloride are summarized below. These identifiers are crucial for accurate sourcing, documentation, and regulatory submissions.
| Parameter | Value | Source(s) |
| CAS Number | 153566-98-4 | [1][2] |
| Molecular Formula | C₇H₁₂N₂·HCl | [2] |
| Molecular Weight | 160.65 g/mol | [1] |
| IUPAC Name | 2-(piperidin-4-yl)acetonitrile;hydrochloride | [2] |
| Synonyms | 4-Piperidineacetonitrile hydrochloride, 2-(4-Piperidyl)acetonitrile hydrochloride | [2] |
| SMILES | C1CNCCC1CC#N.Cl | [2] |
| InChI Key | ZMGVIBYONJXGRF-UHFFFAOYSA-N | [2] |
Chemical Structure:
The molecule consists of a saturated six-membered piperidine ring substituted at the 4-position with an acetonitrile (-CH₂C≡N) group. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming an ammonium cation with a chloride counter-ion. This salt form is critical for the compound's physical properties, particularly its solubility.
Core Physical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling, formulation, and reaction conditions.
| Property | Description | Source(s) |
| Appearance | Light yellow to light brown solid | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [1] |
Solubility Profile
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Rationale: The solubility of a synthetic intermediate is a paramount physical property that influences reaction solvent selection, purification methods (crystallization, chromatography), and formulation development.
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Expected Behavior: As a hydrochloride salt, 2-(Piperidin-4-yl)acetonitrile hydrochloride is expected to be readily soluble in polar protic solvents such as water, methanol, and ethanol. The ionic nature of the protonated amine and the chloride anion facilitates strong solvation by these polar solvents.
-
Conversely, it is expected to have low solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether, and limited solubility in moderately polar aprotic solvents such as ethyl acetate and dichloromethane. This differential solubility is a key principle exploited during extractive workups and precipitation/crystallization procedures.
Thermal Properties
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Melting Point & Boiling Point: Specific, experimentally determined melting and boiling points for 2-(Piperidin-4-yl)acetonitrile hydrochloride are not consistently reported in publicly available literature.[1][3]
-
Expert Insight: The absence of a distinct melting point is common for hydrochloride salts of organic amines, which often exhibit decomposition over a range of elevated temperatures rather than a sharp phase transition. Determination would require thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). A boiling point is not applicable as the compound would decompose well before boiling under atmospheric pressure.
Spectroscopic and Analytical Characterization
Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical synthesis. A multi-technique approach provides a self-validating system for quality control.
Overall Analytical Workflow
A robust analytical workflow ensures that the material meets the required specifications for downstream applications. The logical progression from receipt of the material to final characterization is outlined below.
Caption: Logical workflow for the complete characterization of 2-(Piperidin-4-yl)acetonitrile HCl.
Expected Spectroscopic Signatures
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show complex multiplets for the piperidine ring protons. Key signals would include those for the two axial and two equatorial protons on the carbons adjacent to the nitrogen (C2/C6), which are typically deshielded. The proton at C4 and the methylene protons (-CH₂CN) would also present characteristic signals. The N-H proton of the ammonium salt may appear as a broad singlet.
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¹³C NMR: The carbon spectrum should display distinct signals for the non-equivalent carbons of the piperidine ring. A key signal to identify is the nitrile carbon (-C≡N), which typically appears around 115-125 ppm. The methylene carbon (-CH₂CN) would also be readily identifiable.
-
-
Infrared (IR) Spectroscopy: The most diagnostic peak in the IR spectrum is the nitrile (C≡N) stretching vibration. This should appear as a sharp, medium-intensity absorption band in the region of 2240–2260 cm⁻¹.[4][5] Additionally, broad absorptions in the 2700-3100 cm⁻¹ range are characteristic of the N-H stretch of the secondary ammonium salt.
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Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the molecular ion of the free base plus a proton ([M+H]⁺), corresponding to an m/z value of approximately 125.10. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Purity Determination via High-Performance Liquid Chromatography (HPLC)
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Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing polar, water-soluble compounds like 2-(Piperidin-4-yl)acetonitrile hydrochloride. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The compound has limited UV absorbance, so detection at a low wavelength (e.g., 210 nm) is necessary, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed for superior sensitivity and specificity.
-
Causality in Method Development:
-
Column Choice: A C18 column provides a hydrophobic stationary phase suitable for retaining the piperidine compound.
-
Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for RP-HPLC.[6][7] An acid modifier (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of any residual free amine, ensuring sharp, symmetrical peak shapes and reproducible retention times.[6][8]
-
Detector: UV detection is simple but may lack sensitivity. Coupling the HPLC to a mass spectrometer provides mass confirmation for the main peak and any impurities.
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Field-Proven Protocol: HPLC Purity Analysis
This protocol is a robust, self-validating method for determining the purity of 2-(Piperidin-4-yl)acetonitrile hydrochloride.
1. Materials and Reagents:
- 2-(Piperidin-4-yl)acetonitrile hydrochloride sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q)
- Formic Acid (LC-MS grade)
- Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
- HPLC or UHPLC system with a UV or PDA detector (and/or MS detector)
- Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 2 µL
- Gradient Program:
- 0.0 min: 5% B
- 8.0 min: 95% B
- 10.0 min: 95% B
- 10.1 min: 5% B
- 12.0 min: 5% B
4. Sample Preparation:
- Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 Water:Acetonitrile mixture in a volumetric flask.
- Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
- Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial.
5. Analysis and Data Processing:
- Inject a blank (diluent) to establish a baseline.
- Inject the prepared sample.
- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
A[label="Prepare Mobile Phase\n(A: 0.1% FA in H₂O)\n(B: 0.1% FA in ACN)"];
B[label="Prepare Stock Solution\n(1.0 mg/mL in 50:50 H₂O:ACN)"];
C [label="Prepare Working Solution\n(0.1 mg/mL)"];
D [label="Filter Sample (0.22 µm)\ninto HPLC Vial"];
E [label="Equilibrate HPLC System\nwith Initial Conditions"];
F [label="Inject Blank (Diluent)"];
G [label="Inject Sample"];
H [label="Acquire Data using\nGradient Program"];
I[label="Process Chromatogram\n(Integrate Peaks)"];
J [label="Calculate Purity\n(Area % Report)"];
A -> E;
B -> C -> D -> G;
E -> F -> G -> H -> I -> J;
}
Caption: Step-by-step workflow for the HPLC purity analysis protocol.
Handling, Storage, and Safety
As a chemical intermediate, proper handling procedures are essential to ensure personnel safety and maintain compound integrity.
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Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] This prevents degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(Piperidin-4-yl)acetonitrile hydrochloride is a valuable chemical building block whose utility in research and development is predicated on a thorough understanding of its physical properties. This guide has detailed its chemical identity, core physical characteristics, and expected spectroscopic signatures. Furthermore, a comprehensive, field-proven HPLC protocol has been provided to serve as a reliable method for quality control and purity assessment. By applying these principles and methodologies, researchers and scientists can confidently utilize this intermediate in their synthetic endeavors, ensuring the integrity and success of their scientific outcomes.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
-
Li, Y., et al. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science and Human Wellness. [Link]
-
NIST. (n.d.). 1-Piperidineacetonitrile. NIST WebBook. [Link]
-
Bona, C. S., et al. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Lat. Am. J. Pharm.. [Link]
-
Knowledge UChicago. (n.d.). SUPPORTING INFORMATION. Knowledge UChicago. [Link]
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Matrix Fine Chemicals. (n.d.). 2-(PIPERIDIN-1-YL)ACETONITRILE | CAS 405484. Matrix Fine Chemicals. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
NIST. (n.d.). Acetonitrile, 2,2'-iminobis-. NIST WebBook. [Link]
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